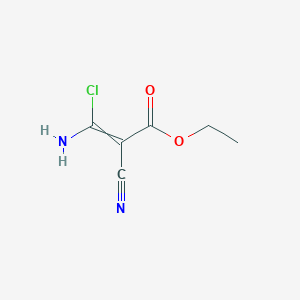![molecular formula C11H15ClO B14140227 7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 89249-46-7](/img/structure/B14140227.png)
7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-Butoxy-1-chlorobicyclo[221]hepta-2,5-diene is a bicyclic compound with a tert-butoxy group and a chlorine atom attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with tert-butyl alcohol and a chlorinating agent. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Bicyclo[2.2.1]hepta-2,5-diene, tert-butyl alcohol, and a chlorinating agent (e.g., thionyl chloride).
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) with a suitable catalyst (e.g., Lewis acid) at a controlled temperature.
Product Isolation: The product is isolated through standard purification techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the chlorination reaction, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a ketone or alcohol.
Scientific Research Applications
7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Polymer Chemistry: It is used in ring-opening metathesis polymerization (ROMP) to produce novel polymers with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific mechanical and chemical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene involves its reactivity towards various chemical reagents. The tert-butoxy group and the chlorine atom play crucial roles in its chemical behavior. For example, in ROMP, the compound undergoes ring-opening to form a reactive intermediate that propagates the polymerization process .
Comparison with Similar Compounds
Similar Compounds
7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene: Lacks the chlorine atom but shares similar reactivity and applications.
7-Benzoyloxybicyclo[2.2.1]hepta-2,5-diene: Contains a benzoyloxy group instead of a tert-butoxy group, leading to different chemical properties.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Features an oxabicyclo structure with ester groups, used in different synthetic applications.
Uniqueness
7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of both a tert-butoxy group and a chlorine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in research and industrial applications.
Properties
CAS No. |
89249-46-7 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-chloro-7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C11H15ClO/c1-10(2,3)13-9-8-4-6-11(9,12)7-5-8/h4-9H,1-3H3 |
InChI Key |
SKLCIKUEGZMRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1C2C=CC1(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



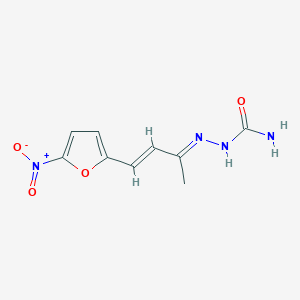
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
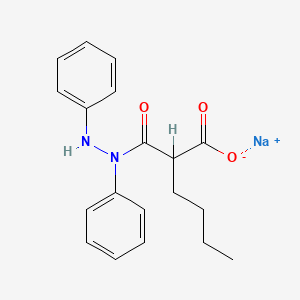
![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)
![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
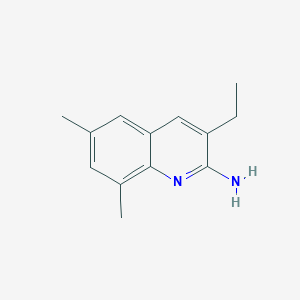
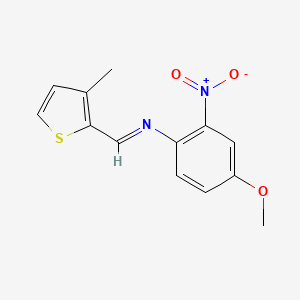
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
